[4-(2-ethylbutoxy)-3-methoxyphenyl]azanium;bromide [4-(2-ethylbutoxy)-3-methoxyphenyl]azanium;bromide m-Anisidine, 4-(2-ethylbutoxy)-, hydrobromide is a bioactive chemical.
Brand Name: Vulcanchem
CAS No.: 15382-66-8
VCID: VC0534499
InChI: InChI=1S/C13H21NO2.BrH/c1-4-10(5-2)9-16-12-7-6-11(14)8-13(12)15-3;/h6-8,10H,4-5,9,14H2,1-3H3;1H
SMILES: CCC(CC)COC1=C(C=C(C=C1)[NH3+])OC.[Br-]
Molecular Formula: C13H22BrNO2
Molecular Weight: 304.22 g/mol

[4-(2-ethylbutoxy)-3-methoxyphenyl]azanium;bromide

CAS No.: 15382-66-8

Cat. No.: VC0534499

Molecular Formula: C13H22BrNO2

Molecular Weight: 304.22 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

[4-(2-ethylbutoxy)-3-methoxyphenyl]azanium;bromide - 15382-66-8

Specification

CAS No. 15382-66-8
Molecular Formula C13H22BrNO2
Molecular Weight 304.22 g/mol
IUPAC Name 4-(2-ethylbutoxy)-3-methoxyaniline;hydrobromide
Standard InChI InChI=1S/C13H21NO2.BrH/c1-4-10(5-2)9-16-12-7-6-11(14)8-13(12)15-3;/h6-8,10H,4-5,9,14H2,1-3H3;1H
Standard InChI Key AHBRGOKIYUKMJD-UHFFFAOYSA-N
SMILES CCC(CC)COC1=C(C=C(C=C1)[NH3+])OC.[Br-]
Canonical SMILES CCC(CC)COC1=C(C=C(C=C1)N)OC.Br
Appearance Solid powder

Introduction

Chemical Identity and Structural Analysis

Core Structural Features

[4-(2-Ethylbutoxy)-3-methoxyphenyl]azanium; bromide belongs to the class of arylammonium salts, featuring a protonated aniline core modified with alkoxy substituents. The azanium ion (NH3+\text{NH}_3^+) arises from the protonation of the aniline nitrogen, stabilized by the bromide counterion (Br\text{Br}^-). Key structural attributes include:

  • Substituent Configuration: A 2-ethylbutoxy group at the para position relative to the azanium group and a methoxy group at the meta position.

  • Electron-Donating Effects: The methoxy and alkoxy groups enhance electron density on the aromatic ring, influencing reactivity and solubility.

Table 1: Chemical Identity of [4-(2-Ethylbutoxy)-3-Methoxyphenyl]Azanium; Bromide

PropertyValue
CAS No.15382-66-8
IUPAC Name4-(2-Ethylbutoxy)-3-methoxyaniline; hydrobromide
Molecular FormulaC13H22BrNO2\text{C}_{13}\text{H}_{22}\text{BrNO}_2
Molecular Weight304.22 g/mol
SMILESCCC(CC)COC1=C(C=C(C=C1)[NH3+])OC.[Br-]
InChI KeyAHBRGOKIYUKMJD-UHFFFAOYSA-N
AppearanceSolid powder

Synthesis and Preparation

Synthetic Pathway

The compound is synthesized via a two-step protocol:

  • Etherification: 4-Amino-3-methoxyphenol undergoes alkylation with 2-ethylbutyl bromide to yield 4-(2-ethylbutoxy)-3-methoxyaniline.

  • Salt Formation: Treatment with hydrobromic acid (HBr\text{HBr}) protonates the aniline nitrogen, forming the azanium bromide salt.

Table 2: Key Reaction Parameters

StepConditions
AlkylationK2_2CO3_3, DMF, 80°C, 12 h
AcidificationHBr (48% aq.), RT, 2 h

Purification and Yield

The crude product is purified via recrystallization from ethanol, achieving a purity >98% (as per certificate of analysis). Typical yields range from 70–85%, contingent on reaction stoichiometry and solvent selection.

Physicochemical Properties

Solubility and Stability

  • Solubility: Freely soluble in dimethyl sulfoxide (DMSO), sparingly soluble in water, and insoluble in nonpolar solvents (e.g., hexane).

  • Storage: Stable for >3 years when stored dry and protected from light at 0–4°C.

Thermal and Optical Properties

Data on melting point, boiling point, and specific optical rotation are absent in available literature. Comparative analysis with structurally analogous compounds suggests:

  • Melting Point: Estimated 150–170°C (based on arylammonium bromides of similar molecular weight).

  • Thermal Decomposition: Likely occurs above 200°C, releasing NH3\text{NH}_3 and HBr\text{HBr}.

Future Research Directions

Pharmacological Screening

  • In Vitro Assays: Evaluate antibacterial, antifungal, and anticancer activity against standardized cell lines.

  • Structure-Activity Relationships (SAR): Modify alkoxy chain length to optimize bioactivity.

Process Optimization

  • Green Chemistry: Replace DMF with biodegradable solvents (e.g., cyclopentyl methyl ether).

  • Catalysis: Explore enzymatic or photocatalytic alkylation to enhance yield.

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